Oxoruthenium(1+)
Description
Structure
2D Structure
Properties
CAS No. |
113110-48-8 |
|---|---|
Molecular Formula |
ORu+ |
Molecular Weight |
117.1 g/mol |
IUPAC Name |
oxoruthenium(1+) |
InChI |
InChI=1S/O.Ru/q;+1 |
InChI Key |
XFBLPIPEFDRLTH-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ru+] |
Origin of Product |
United States |
Chemical Properties of Oxoruthenium 1+
Electronic Structure and Bonding
Theoretical studies, such as those employing generalized valence bond (GVB) calculations, have been instrumental in elucidating the electronic structure of the oxoruthenium(1+) cation, formally represented as [RuO]+. These investigations have focused on understanding the nature of the early versus late transition-metal-oxo bonds. acs.org The bonding in oxoruthenium species can be described as a double bond (Ru=O), which is weaker and more reactive compared to the stronger, more inert triple bonds found in early transition metal-oxo complexes. nottingham.ac.uk The Ru=O bond in some Ru(IV) complexes has been crystallographically determined to be in the range of 1.805 to 1.814 Å, indicative of multiple bond character. nih.gov The electronic configuration of the ruthenium center and the surrounding ligand field play a crucial role in stabilizing the oxo-group and modulating its reactivity. nottingham.ac.uk
Spectroscopic and Magnetic Properties
A variety of spectroscopic techniques are employed to characterize oxoruthenium complexes and provide insight into their electronic and geometric structures.
UV-Visible Spectroscopy: The electronic absorption spectra of oxoruthenium complexes often display characteristic bands. For instance, a cis-dioxoruthenium(VI) complex, cis-(mcp)RuVI(O)22, exhibits a prominent absorption peak at λmax = 260 nm and a weaker band at 700 nm in acetonitrile (B52724). rsc.org
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for identifying the Ru=O stretching frequency, which provides direct evidence for the presence of the oxo-ligand.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for characterizing paramagnetic oxoruthenium species, such as those containing Ru(V). The EPR signals can provide information about the spin state and the electronic environment of the ruthenium center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for paramagnetic species, 1H and 13C NMR spectroscopy have been used to characterize certain oxoruthenium complexes, particularly diamagnetic Ru(IV) species and their precursors. researchgate.net In some cases, 2D NMR techniques are required for complete spectral assignment, especially for complex structures like trinuclear μ-oxo ruthenium clusters. researchgate.net
Table 1: Spectroscopic Data for Selected Oxoruthenium Complexes
| Complex | Technique | Key Observation | Reference |
|---|---|---|---|
| cis-(mcp)RuVI(O)22 | UV-Vis | λmax = 260 nm, 700 nm | rsc.org |
| [(DAMP)(bpy)RuO]2+ | X-ray Crystallography | Ru-O bond length = 1.805(3) Å | nih.gov |
| [(DAMP)(phen)RuO]2+ | X-ray Crystallography | Ru-O bond length = 1.814(4) Å | nih.gov |
| trans-[RuCl(O)(py)4]+ | X-ray Crystallography | Ru–O bond distance = 1.862(8) Å | oup.com |
Advanced Spectroscopic Characterization and Structural Elucidation of Oxoruthenium Species
X-ray Crystallography for Molecular and Crystal Structure Determination
The crystal structures of several precursor and related ruthenium complexes have been elucidated, offering insights into the coordination environment that could support an Oxoruthenium(1+) species. For instance, the structures of cis-RuIII(mcp)Cl2, cis-[RuIII(Me2mcp)Cl2]ClO4, and cis-RuIII(pdp)Cl2 have been determined, revealing a cis-α configuration of the supporting tetradentate amine ligands. rsc.org This coordination geometry leaves two cis sites available for the binding of other ligands, such as oxo groups.
In a relevant example, the crystal structure of trans-[RuIV(tmc)O(MeCN)][PF6]2 was determined, showing a Ru=O distance of 1.765(5) Å. hku.hk While this is a Ru(IV) species, the structural data for such well-defined oxoruthenium complexes are crucial for comparison and for predicting the structural parameters of the more elusive Oxoruthenium(1+) cation. The reaction of trans-[Ru(VI)(L)(O)2]2+ with nitrite (B80452) led to the formation of a (nitrato)oxoruthenium(IV) species, trans-[Ru(IV)(L)(O)(ONO2)]+, whose structure was confirmed by X-ray crystallography. nih.gov This complex exhibits a distorted octahedral geometry with a Ru=O distance of 1.735(3) Å. nih.gov
Table 1: Selected Crystallographic Data for Oxoruthenium and Precursor Complexes
| Compound | Ru Oxidation State | Ru=O Bond Length (Å) | Coordination Geometry | Reference |
| trans-[RuIV(tmc)O(MeCN)][PF6]2 | IV | 1.765(5) | Octahedral | hku.hk |
| trans-[RuIV(L)(O)(ONO2)]+ | IV | 1.735(3) | Distorted Octahedral | nih.gov |
| cis-RuIII(mcp)Cl2 | III | N/A | cis-α Octahedral | rsc.org |
Note: Data for a definitive Oxoruthenium(1+) complex is not available, as its isolation in crystalline form for X-ray analysis remains a significant challenge.
Vibrational Spectroscopy (Infrared, Raman) for Metal-Oxygen Bond Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for characterizing the metal-oxygen bond in oxoruthenium complexes. The stretching frequency of the Ru=O bond, typically observed in the 785–890 cm-1 region for Ru(IV)=O species, provides a direct probe of the bond order and strength.
In the study of a proposed Ru(III)-O• species, which can be considered a resonance form of Oxoruthenium(1+), resonance Raman (rR) spectroscopy revealed a Ru-O stretching vibration at 732 cm-1. acs.org This frequency is notably lower than that of typical Ru(IV)=O complexes, suggesting a weaker Ru-O bond, consistent with a bond order of approximately 1.3 as estimated by Mayer bond order analysis. acs.org Isotopic labeling with 18O results in a predictable shift of this band to a lower frequency (696 cm-1), confirming its assignment to the Ru-O stretching mode. acs.org
The vibrational spectra of dimeric μ-oxo ruthenium complexes have also been studied, where the Ru-O-Ru bridge gives rise to characteristic vibrational modes. researchgate.netacs.org For example, in a [Ru(V)=O O=Ru(IV)]5+ species, a band at 816 cm-1 was assigned to the Ru(V)=O vibration. pnas.org
Table 2: Representative Ru-O Stretching Frequencies in Oxoruthenium Complexes
| Species | Oxidation State | ν(Ru=O) (cm-1) | Isotopic Shift (18O) (cm-1) | Technique | Reference |
| Ru(IV)=O complexes | IV | 785-890 | N/A | IR | |
| [RuIII(O•)(BPIm)(bpy)]2+ | III | 732 | -36 | rR | acs.org |
| [Ru(V)=O O=Ru(IV)]5+ | V, IV | 816 | N/A | rR | pnas.org |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Charge Transfer Bands
UV-visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of oxoruthenium complexes by probing the transitions between electronic energy levels. nepjol.info The spectra are often characterized by d-d transitions, which are typically weak, and more intense ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands. libretexts.orguomustansiriyah.edu.iq
For instance, cis-[RuII(N4)(OH2)2]2+ complexes, which are precursors to higher-valent oxo species, display intense absorptions between 361-477 nm, attributed to dπ(Ru) → pπ*(pyridyl or quinolyl) MLCT transitions. rsc.org The precursor cis-[RuIIICl2]+ complexes show pπ(Cl) → Ru(III) LMCT bands around 400–450 nm. rsc.org
The UV-Vis spectrum of the cis-RuVI(O)22 complex in acetonitrile (B52724) exhibits characteristic absorption bands. rsc.org The specific wavelengths and extinction coefficients of the absorption bands for an Oxoruthenium(1+) species would be highly dependent on the ligand environment and would be crucial for its electronic characterization. These transitions can be sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of diamagnetic molecules in solution. numberanalytics.comrsc.org For oxoruthenium complexes, 1H NMR can be used to characterize the organic ligands coordinated to the metal center.
While many relevant oxoruthenium species are paramagnetic, some are diamagnetic and can be readily studied by NMR. For example, the cis-[RuVI(O)2]2+ complex supported by a chiral tetradentate amine ligand was found to be diamagnetic, as confirmed by its sharp 1H NMR signals. rsc.orgnih.gov The chemical shifts and coupling patterns in the NMR spectrum provide detailed information about the structure of the ligand framework in solution. NMR has also been used in conjunction with ESI-MS to study ligand substitution reactions in μ-oxo ruthenium dimers. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Oxoruthenium Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons. numberanalytics.comrsc.orgbruker.com It is, therefore, an essential tool for the characterization of paramagnetic oxoruthenium complexes, including the putative Oxoruthenium(1+) cation, which would likely have at least one unpaired electron.
The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which in turn give insights into the electronic structure and the distribution of the unpaired electron density within the molecule. wiley-vch.de A species described as a Ru(III)-oxyl radical (RuIII–O•), a resonance structure of Oxoruthenium(1+), was characterized by EPR. acs.org The spectrum of a related Ru(II)DBSQ–O• biradical species at low temperature showed an isotropic broad signal at g = 2.054 and a forbidden Δms = 2 transition at g = 4.18, indicative of a triplet state. acs.org
In another study, a Ru(V) oxo intermediate in water oxidation was investigated using EPR. pnas.org The 17O-labeled species exhibited a hyperfine splitting of |Axx| = 60 G, consistent with a high spin density on the oxygen atom, suggesting a significant radical character for the RuV=O unit. pnas.org Ru(III) species, which can be precursors or decay products, typically show EPR signals arising from an S=1/2 spin center with anisotropic g-values. nih.gov
Table 3: EPR Parameters for Selected Paramagnetic Ruthenium Species
| Species | Description | g-values | Hyperfine Splitting (G) | Reference |
| Ru(II)DBSQ–O• | Biradical, Triplet State | g = 2.054, g = 4.18 (Δms = 2) | N/A | acs.org |
| Ru(V)=O Intermediate | Radicaloid Character | gzz component analyzed | Axx(17O) |
Mass Spectrometry Techniques (Electrospray Ionization Mass Spectrometry, ESI-MS) for Species Identification and Reaction Monitoring
Mass spectrometry (MS) is a vital analytical technique for determining the mass-to-charge ratio (m/z) of ions, enabling the identification of chemical species and the monitoring of reaction progress. mdpi.comuni-saarland.de Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile, and thermally labile coordination complexes. nih.govnih.gov
ESI-MS has been instrumental in the characterization of oxoruthenium species, often generated in solution. For example, when attempting to isolate a cis-[RuVI(O)2]2+ complex, high-resolution ESI-MS was used to monitor the reaction of the Ru(III) precursor with an oxidant. rsc.org The analysis confirmed the formation of the desired high-valent species. rsc.org
Furthermore, ESI-MS has been used to track the decomposition of oxoruthenium complexes. The decomposition of cis-[RuVI(O)2]2+ in aqueous tert-butanol (B103910) showed a peak at m/z = 460.1, corresponding to [(mcp)Ru(OH)2]+. rsc.orgnih.gov This demonstrates the power of ESI-MS in identifying intermediates and products in the reaction pathways of oxoruthenium species. nih.govresearchgate.net The technique was also used to provide direct evidence for oxygen atom transfer in the reaction of a trans-dioxoruthenium(VI) complex with nitrite by analyzing the isotopic distribution in the resulting (nitrato)oxoruthenium(IV) product. nih.gov
Theoretical Investigations into the Electronic Structure and Bonding of Oxoruthenium 1+
Quantum Chemical Methodologies (Ab Initio, Density Functional Theory, Generalized Valence Bond Calculations)
The theoretical examination of oxoruthenium(1+) has employed a range of sophisticated quantum chemical methods to accurately describe its electronic properties. Early investigations utilized ab initio approaches, particularly the Generalized Valence Bond (GVB) method. acs.org The GVB method is a valence bond theory approach that provides a description of electron pairs using flexible, non-orthogonal orbitals. wikipedia.org This methodology was crucial in early studies to correctly model the complex bonding in [RuO]⁺, as it can account for important resonance configurations in the wave function. acs.org
More recent studies have heavily relied on Density Functional Theory (DFT), a computational method that calculates the electronic structure of many-body systems by mapping the problem onto a system of non-interacting electrons moving in an effective potential. DFT has been instrumental in exploring the formation of metal-oxo species and understanding phenomena like the "Oxo Wall," which describes the rarity of terminal metal-oxo species for late transition metals. rsc.orgresearchgate.net High-level quantum chemical calculations, including multi-reference configuration interaction (MRCI), have also been employed to investigate the ground and excited states of [RuO]⁺, providing detailed information on electronic configurations, bond lengths, and vibrational frequencies. researchgate.netresearchgate.net These advanced methods are necessary to capture the nuanced electron correlation effects that are significant in transition metal systems.
Analysis of Metal-Oxo Bonding Characteristics in Oxoruthenium(1+)
Theoretical analyses have revealed that the ground state of oxoruthenium(1+) possesses a double bond, analogous to the bonding in molecular oxygen (O₂). acs.org This is in contrast to early transition metal-oxo cations, such as VO⁺, which exhibit a stronger triple bond. acs.org All-electron ab initio GVB calculations have been pivotal in establishing this distinction, indicating that an accurate description of the bonding in [RuO]⁺ requires the self-consistent inclusion of significant resonance structures within the wavefunction. acs.org
The ground state of [RuO]⁺ is identified as a ⁴Δ state. acs.org DFT calculations further support the characterization of the metal-oxo bond. In late transition metals like ruthenium, electrons tend to occupy antibonding orbitals, which leads to a decrease in the bond order and a weaker metal-oxygen bond compared to their early transition metal counterparts. rsc.orgresearchgate.net This weakening of the M-O bond is a key factor contributing to the high reactivity of late transition metal-oxo complexes.
Characterization of Potential Energy Surfaces and Spin States in Oxoruthenium(1+) Systems
The study of potential energy surfaces (PES) is crucial for understanding the stability and reactivity of chemical species. A PES represents the energy of a molecule as a function of its geometry and allows for the identification of stable isomers, transition states, and reaction pathways. libretexts.org For oxoruthenium(1+), theoretical calculations have been used to map out the PES for its various electronic spin states.
High-level quantum chemical calculations have identified two competing low-lying electronic states for [RuO]⁺: a ⁴Δ state and a ²Π state. researchgate.netresearchgate.net The ground state is determined to be the ⁴Δ state. acs.org The calculations provide detailed potential energy curves for numerous electronic states, reporting spectroscopic constants such as bond lengths, vibrational frequencies, and excitation energies. researchgate.netresearchgate.net The existence of multiple low-lying spin states is a common feature in transition metal complexes and can have significant implications for their reactivity. For instance, spin inversion processes, where a molecule transitions between different spin PESs, can play a crucial role in lowering the activation barriers for chemical reactions. researchgate.net
| Property | ⁴Δ State | ²Π State |
| Spin Multiplicity | 4 | 2 |
| Relative Energy | Ground State | Excited State |
Computational Studies on Electronic Localization and Charge Transfer Processes
Computational methods are powerful tools for investigating the distribution of electrons within a molecule and the transfer of charge during chemical processes. The Electron Localization Function (ELF) is a particularly useful method for visualizing and quantifying the degree of electron localization in three-dimensional space. labinsights.nlnumberanalytics.com It can clearly distinguish between core electrons, valence electrons, covalent bonds, and lone pairs, providing a chemically intuitive picture of the electronic structure. labinsights.nl
In the context of oxoruthenium(1+), understanding electron localization is key to defining its bonding and reactivity. The concept of charge transfer is also fundamental. openaccessjournals.com Computational studies on related ruthenium complexes have shown that the highest occupied molecular orbitals (HOMOs) often have significant metal d-orbital character, while the lowest unoccupied molecular orbitals (LUMOs) are typically ligand-based. nih.gov This separation facilitates metal-to-ligand charge transfer (MLCT) transitions. For the simple [RuO]⁺ cation, theoretical models have been developed to describe the d-p charge transfer between the ruthenium and oxygen orbitals. arxiv.org These studies indicate a significant degree of charge transfer from the metal to the oxygen, which is a hallmark of the oxo- to oxyl- character of the bond.
Comparative Theoretical Analysis with Other Transition Metal-Oxo and Metal-Oxyl Species
A significant aspect of the theoretical work on oxoruthenium(1+) is its comparison with other transition metal-oxo and the related metal-oxyl species. Metal-oxyl species (Mⁿ⁺-O•) are isomers of metal-oxo complexes (M⁽ⁿ⁺¹⁾⁺═O) and are characterized by a radical on the oxygen atom. acs.orgresearchgate.net
Theoretical studies highlight a fundamental difference between early and late transition metal-oxo bonds. Early transition metal-oxo species, like VO⁺, are thermodynamically stable with strong metal-oxygen bonds, whereas late transition metal-oxo complexes, including [RuO]⁺, are highly reactive oxidants with weaker M-O bonds. acs.org This trend is often referred to as the "Oxo Wall," which posits that terminal metal-oxo species of late transition metals are generally unstable. rsc.orgresearchgate.net DFT calculations reveal that for late transition metals, the addition of electrons to antibonding orbitals decreases the bond order, making the formation of a stable metal-oxo bond less favorable. rsc.orgresearchgate.net This can lead to valence tautomerism, where the species exists with significant metal-oxyl character. rsc.orgresearchgate.net The degree of oxyl character is a critical determinant of the reactivity of these complexes, particularly in reactions like hydrogen atom transfer (HAT). nsf.gov
| Compound | Metal-Oxygen Bond Character | Reactivity |
| VO⁺ | Triple Bond | Relatively Inert |
| [RuO]⁺ | Double Bond | Highly Reactive Oxidant |
Electrochemical Characterization and Redox Behavior of Oxoruthenium Systems
Cyclic Voltammetry and Electrochemical Techniques for Redox Couple Analysis
Cyclic voltammetry (CV) is a primary and powerful electrochemical technique used to probe the redox behavior of oxoruthenium systems. researchgate.net It provides critical information on the potentials of various redox couples, the reversibility of electron transfer processes, and the stability of different oxidation states. In a typical CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured. The appearance of peaks in the resulting voltammogram corresponds to oxidation or reduction events.
For oxoruthenium complexes, CV can reveal a series of one-electron transfer processes. For instance, studies on cis-oxoruthenium complexes supported by chiral tetradentate amine (N4) ligands have identified multiple redox couples, including RuIII/RuII, RuIV/RuIII, RuV/RuIV, and RuVI/RuV. rsc.org Similarly, a trinuclear µ-oxo ruthenium complex, RuIII₂RuII(µ₃-O)(µ-CH₃CO₂)₆(mbpy⁺)₂(CO)₂, displays a total of seven reversible one-electron redox steps, which are assignable to either the triruthenium core or the ligand. acs.org
The characteristics of the CV waves (e.g., peak separation and peak current ratios) indicate the electrochemical reversibility of a redox couple. For example, some cis-[RuIIICl₂(N₄)]⁺ complexes show a reversible couple assigned to the RuIII/RuII transition, while for others, this couple is irreversible. rsc.org
In aqueous solutions, the redox behavior of oxoruthenium complexes is often pH-dependent, indicating the involvement of protons in the electron transfer process, a mechanism known as proton-coupled electron transfer (PCET). rsc.org Variable-pH cyclic voltammetry is employed to study these systems, and the data can be used to construct Pourbaix diagrams. rsc.orgacs.orgnih.gov These diagrams map the thermodynamically stable species as a function of both potential and pH. acs.orgnih.gov For example, the analysis of a Pourbaix diagram for a cis-[Ru(pdp)(OH₂)₂]²⁺ system revealed different proton and electron stoichiometries for the RuV/RuIII and RuVI/RuV couples across various pH ranges. rsc.org At low pH, a two-electron, two-proton RuV/RuIII couple might be observed, which can split into separate one-electron RuV/RuIV and RuIV/RuIII couples as the pH increases. rsc.org
Other techniques, such as rotating-disk electrode voltammetry (RDEV), can be used to complement CV by helping to determine the number of electrons involved in a particular redox process. rsc.orgresearchgate.net
Determination of Redox Potentials and Influence of Ancillary Ligands
The redox potential (typically reported as the half-wave potential, E₁/₂, for a reversible couple) is a crucial parameter determined from cyclic voltammetry. It quantifies the tendency of a species to be oxidized or reduced and is highly sensitive to the electronic environment of the ruthenium center. The ancillary ligands, which are the ligands other than the oxo group, play a pivotal role in tuning these potentials.
The electronic properties of the ancillary ligands directly impact the electron density at the ruthenium metal center. Electron-donating ligands increase the electron density, making the complex easier to oxidize and thus lowering its redox potential. Conversely, electron-withdrawing ligands decrease the electron density, making oxidation more difficult and raising the redox potential. capes.gov.br
This effect has been systematically studied. For instance, in a series of Ru(tpy)(bpy)O²⁺ complexes, substituting the polypyridyl ligands with electron-donating methyl groups or electron-withdrawing chloro groups systematically shifted the RuIV/RuIII and RuIII/RuII redox potentials. capes.gov.br Similarly, for cis-diaquaruthenium(II) complexes with different tetradentate N₄ ligands, the E₁/₂ values of the RuIII/RuII couple correlate with the σ-donating ability of the N₄ ligand. rsc.org In another example, the tertiary amine groups in a 2,6-bis((dimethylamino)methyl)pyridine (DAMP) ligand were found to stabilize both the Ru(IV)O²⁺ and Ru(III)OH²⁺ states compared to other polypyridyl complexes. nih.gov
The table below illustrates the influence of various ancillary ligands on the redox potentials of selected oxoruthenium complexes.
Table 1: Influence of Ancillary Ligands on the Redox Potentials of Oxoruthenium Complexes.
Investigation of Electron Transfer Pathways in Oxoruthenium Complexes
Understanding the pathways of electron transfer (ET) is crucial for elucidating the reaction mechanisms of oxoruthenium complexes. The transfer of an electron can occur through several mechanisms, and the specific pathway is often dictated by the structure of the complex, the solvent, and the nature of the substrate.
In many reactions involving oxoruthenium species, particularly in biological contexts or aqueous media, electron transfer is coupled to proton transfer. This concerted or stepwise process, known as proton-coupled electron transfer (PCET), is a dominant pathway. rsc.org The oxidation of water or C-H bonds often proceeds via PCET, where the oxo ligand acts as a proton acceptor. acs.orgacs.org The pH dependence of the redox potentials, as revealed by Pourbaix diagrams, is a key indicator of PCET pathways. rsc.orgacs.org For example, the oxidation of alcohols by electrochemically generated oxo-ruthenium(V) complexes demonstrates the role of these species as active catalysts in oxidative conversions. rsc.org
The ligand framework not only tunes the redox potentials but can also be an integral part of the electron transfer pathway. Ligands can provide specific channels for the electron to move between the metal center and a substrate. Studies on Ru(II) polypyridyl complexes have shown that the design of the ligand is crucial for directing ET. acs.org For instance, modifying a ligand to include a salt bridge was shown to have an extraordinary influence on the rates of electron transfer. acs.org
Kinetic studies are essential for distinguishing between different potential pathways. In the oxidation of DNA by a series of oxoruthenium(IV) complexes, the reaction rates were found to correlate with the redox potentials of the complexes, which were tuned by the ancillary ligands. capes.gov.br This suggests a mechanism where the driving force of the reaction is directly related to the oxidizing power of the Ru=O unit. In some cases, the reaction mechanism can be simplified if one redox state is significantly more reactive than another. For complexes with the DAMP ligand, kinetic analysis was simplified because substrate oxidation occurred only via the Ru(IV)O²⁺ form, with no significant contribution from the Ru(III)OH²⁺ intermediate. nih.gov
Furthermore, the interaction of the complex with its environment can open up unique pathways. For example, while the Ru(III)OH²⁺ form of certain DAMP complexes is stable in solution, its reduction follows a zero-order rate law in the presence of DNA. This suggests a catalytic pathway where the DNA strand binds the complex and facilitates its disproportionation. nih.gov
Table of Mentioned Compounds
Mechanistic Studies of Oxoruthenium Mediated Reactivity
Oxygen Atom Transfer (OAT) Reactions and Pathways
Oxygen atom transfer (OAT) is a fundamental reaction pathway for oxoruthenium species, enabling the oxidation of a wide range of substrates. In these reactions, the oxygen atom of the oxoruthenium complex is transferred to a substrate, resulting in the oxidation of the substrate and the reduction of the ruthenium center. The efficiency and mechanism of OAT can be significantly influenced by the nature of the ligands surrounding the ruthenium center and the presence of non-redox metal ions.
For instance, the oxidation of nitrite (B80452) (NO₂⁻) by a trans-dioxoruthenium(VI) complex, trans-[Ru(VI)(L)(O)₂]²⁺, proceeds via OAT to form a (nitrato)oxoruthenium(IV) species, trans-[Ru(IV)(L)(O)(ONO₂)]⁺. nih.gov Isotope labeling studies using trans-[Ru(VI)(L)(¹⁸O)₂]²⁺ have provided direct evidence for a mechanism involving linkage isomerization of the nitrato ligand and reversible oxygen atom transfer. nih.gov
The presence of non-redox metal ions, such as Al(III), can dramatically enhance the OAT efficiency of ruthenium complexes. rsc.org In the absence of a Lewis acid, the oxidation of a ruthenium(II) complex with an oxidant like iodosylbenzene diacetate generates a Ru(IV)=O species that is sluggish in olefin epoxidation. rsc.org However, the addition of Al(III) leads to the formation of a Ru(IV)=O/Al(III) adduct, which serves as a more potent active species for epoxidation. This synergistic effect accelerates both the oxygen transfer to the olefin and the re-oxidation of the resulting Ru(III)-O-Ru(III) dimer back to the active Ru(IV)=O/Al(III) species. rsc.org
A novel OAT pathway has been identified in the water oxidation mechanism of a [RuII(npm)(4-pic)₂(H₂O)]²⁺ complex. nih.gov In this system, highly reactive ruthenium-oxo intermediates can transfer an oxygen atom to the non-coordinating nitrogen atoms of the ligand framework, forming N-oxide groups. nih.gov This process represents a unique route for storing oxidizing equivalents. Theoretical calculations suggest that a di-N-oxide complex, [RuII-OH₂,(-NO)₂]²⁺, is formed upon oxidation, and [RuV=O,(-NO)₂]³⁺ is the likely reactive species for the crucial O-O bond formation. nih.gov This leads to a proposed stepwise mechanism for oxygen evolution involving the coupling of Ru-O and N-O moieties. nih.gov
Hydrogen Atom Abstraction (HAT) Processes in Organic Substrate Oxidation
Hydrogen atom abstraction (HAT) is a key mechanistic step in the oxidation of organic substrates by high-valent oxoruthenium complexes. This process involves the transfer of a hydrogen atom (a proton and an electron) from the substrate to the oxoruthenium species.
The oxidation of various organic compounds, including toluene, ethylbenzene, and dihydroanthracene, by [(bpy)₂(py)Ru(IV)O]²⁺ in acetonitrile (B52724) solution proceeds via an initial HAT step. nih.gov This is supported by large kinetic isotope effects, such as a kH/kD of approximately 35 for the oxidation of dihydroanthracene. nih.gov The resulting organic radicals can then undergo dimerization, disproportionation, or be trapped by the oxidant. The rates of these HAT reactions show a good correlation with the C-H bond dissociation energies of the substrates. nih.gov
Interestingly, in aqueous environments, the HAT reactions by electrochemically generated Ru(IV)=O complexes can exhibit independence from the C-H bond dissociation energies of the substrates. rsc.org Detailed kinetic studies on the oxidation of alcohols have revealed that the formation of an adduct between the Ru(IV)=O oxidant and the substrate, driven by hydrogen bonding, plays a crucial role. rsc.org This pre-association leads to a tightly condensed transition state where the activation energy is more sensitive to entropy than enthalpy, explaining the observed rate independence. rsc.org
In the oxygenation of saturated C-H bonds by [Ru(O)(H⁺TPA)(bpy)]³⁺, the reaction proceeds through a two-step mechanism initiated by HAT. acs.org This is followed by the dissociation of the alcohol product from the resulting Ru(III)-alkoxo intermediate, which has been detected by electrospray ionization mass spectrometry (ESI-MS). acs.org
The table below summarizes key findings from mechanistic studies on HAT processes.
| Oxoruthenium Complex | Substrate(s) | Key Mechanistic Finding | Citation(s) |
| [(bpy)₂(py)Ru(IV)O]²⁺ | Toluene, Dihydroanthracene | Initial HAT step confirmed by large kinetic isotope effect (kH/kD ≈ 35). | nih.gov |
| Electrochemically generated Ru(IV)=O | Alcohols | Reaction rates are independent of C-H bond dissociation energies due to pre-adduct formation. | rsc.org |
| [Ru(O)(H⁺TPA)(bpy)]³⁺ | Saturated C-H bonds | Two-step process: HAT followed by dissociation of the alcohol from a detectable Ru(III)-alkoxo intermediate. | acs.org |
Mechanistic Insights into Ruthenium-Catalyzed Water Oxidation
The oxidation of water to molecular oxygen is a critical reaction for artificial photosynthesis and is catalyzed by various ruthenium complexes. The mechanism of this transformation is complex and can proceed through different pathways depending on the specific catalyst and reaction conditions.
A common feature in many proposed mechanisms is the involvement of high-valent ruthenium-oxo species. For single-site ruthenium catalysts like [Ru(tpy)(bpm)(OH₂)]²⁺, the mechanism involves the sequential oxidative activation of the initial [Ru-OH₂]²⁺ complex. acs.org This leads to the formation of a [RuV=O]³⁺ species, which then undergoes nucleophilic attack by a water molecule to form the crucial O-O bond. acs.orgmdpi.com This process involves several peroxidic intermediates. acs.org The rate-limiting step can vary; for instance, in 1.0 M nitric acid, it is the oxidation of a [RuIV(OO)]²⁺ intermediate. acs.org
Quantum chemical calculations on dinuclear ruthenium complexes have suggested an alternative pathway for O-O bond formation. rsc.org In one studied system, after three sequential oxidations to a formal Ru₂IV,V state, O-O bond formation occurs via the direct coupling of two adjacent oxo moieties. rsc.org The subsequent release of O₂ was identified as the rate-limiting step. rsc.org
For all-inorganic mononuclear ruthenium complexes, such as [Ru(III)(H₂O)SiW₁₁O₃₉]⁵⁻, the catalytic cycle also proceeds through the formation of a Ru(V)-oxo complex, which has been detected in situ and is involved in the rate-determining step. nih.gov
Theoretical studies have highlighted the importance of the spin states of ruthenium intermediates in determining redox potentials and reaction pathways. pnas.org For example, the release of triplet O₂ requires the [RuIV-OO]²⁺ or [RuV-OO]³⁺ intermediates to be in high spin states. pnas.org
The table below outlines different proposed mechanisms for O-O bond formation in ruthenium-catalyzed water oxidation.
| Catalyst Type | Proposed O-O Formation Mechanism | Key Intermediate(s) | Citation(s) |
| Single-site Ru complex | Water nucleophilic attack on Ru(V)=O | [RuV=O]³⁺, [RuIII-OOH]²⁺, [RuIV(OO)]²⁺ | acs.orgmdpi.com |
| Dinuclear Ru complex | Direct coupling of two adjacent Ru=O moieties | Ru₂IV,V state | rsc.org |
| All-inorganic mononuclear Ru complex | Water nucleophilic attack on Ru(V)=O | Ru(V)-oxo complex | nih.gov |
Elucidation of Oxidation Mechanisms for Organic Substrates (Alcohols, Alkenes, Alkanes)
Oxoruthenium complexes are versatile catalysts for the oxidation of a variety of organic substrates, including alcohols, alkenes, and alkanes. The mechanisms of these oxidations have been extensively studied.
Alcohols
The ruthenium-catalyzed oxidation of alcohols can proceed through different pathways. One common mechanism is an Oppenauer-type oxidation, which involves an inner-sphere pathway. rsc.org This process includes the formation of a Ru-alkoxide complex, followed by β-hydride elimination to generate a Ru-H species and a ketone. rsc.org The hydride is then transferred from the Ru-H complex to an acceptor, such as acetone. The rate-determining step can be either the β-hydride elimination or the protonation of the resulting isopropoxide, depending on the substrate's properties. rsc.org
In contrast, some Ru/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic systems operate via a mechanism that does not involve an oxoruthenium species as the active oxidant. acs.org Instead, the initial step is the dehydrogenation of the alcohol to form a ruthenium dihydride. acs.org
Alkenes
The oxidation of alkenes by oxoruthenium(IV) complexes, such as [RuIV(terpy)(6,6'-Cl₂-bpy)O]²⁺, can lead to epoxidation. acs.orgcapes.gov.br Mechanistic studies on the oxidation of aromatic alkenes suggest a stepwise mechanism involving the rate-limiting formation of a benzylic radical intermediate. acs.orgcapes.gov.br This is supported by the non-stereospecific epoxidation of cis-alkenes and kinetic isotope effect studies. acs.orgcapes.gov.br
Another pathway for alkene oxidation, catalyzed by a ruthenium-substituted heteropolyanion, leads to oxidative cleavage. acs.org A ruthenium-catalyzed oxidation of alkenes to α-diketones using tert-butyl hydroperoxide (TBHP) as the oxidant is proposed to proceed through a cis-dioxoruthenium intermediate that undergoes a [3+2] cycloaddition with the alkene. organic-chemistry.org
Alkanes
The oxidation of C-H bonds in alkanes by high-valent oxoruthenium species is a challenging but important transformation. Highly reactive chiral cis-[(N₄)RuVI(O)₂]²⁺ complexes have been shown to oxidize strong C-H bonds, including those in cyclohexane. rsc.org The mechanism for alkane oxidation by some iron and ruthenium complexes is reminiscent of Cytochrome P-450 chemistry, involving a hydrogen atom abstraction followed by a rapid oxygen rebound. hku.hk This is supported by kinetic isotope effects and stereochemistry retention studies. hku.hkresearchgate.net
The table below summarizes the proposed mechanisms for the oxidation of different organic substrates by oxoruthenium complexes.
| Substrate | Proposed Mechanism | Key Intermediate(s) | Citation(s) |
| Alcohols | Oppenauer-type (inner-sphere) | Ru-alkoxide, Ru-H | rsc.org |
| Alkenes (Epoxidation) | Stepwise, benzylic radical formation | Benzylic radical | acs.orgcapes.gov.br |
| Alkenes (to α-Diketones) | [3+2] cycloaddition | cis-dioxoruthenium | organic-chemistry.org |
| Alkanes | Hydrogen atom abstraction-oxygen rebound | High-valent oxo species | hku.hkresearchgate.net |
Photoreactivity and Light-Induced Transformations of Oxoruthenium Complexes
The photoreactivity of ruthenium complexes, particularly their ability to undergo transformations upon absorption of light, has been a subject of intense research. rsc.org These light-induced processes can trigger a variety of chemical reactions, making them valuable tools in synthetic chemistry and for applications such as photodynamic therapy. researchgate.netnih.gov
Visible light can be used to drive redox processes catalyzed by transition metal complexes. rsc.org In some cases, the transition metal complex itself acts as a photocatalyst, absorbing light and catalyzing a chemical transformation in a single cycle. rsc.org
A well-studied example is the photoreactivity of ruthenium nitrosyl complexes. nih.govuniv-rennes.fr Upon irradiation with light, these complexes can release nitric oxide (NO). For instance, illumination of Ru(py)₄Cl(NO)₂ can induce the cleavage of the Ru-NO bond. nih.govuniv-rennes.fr This photo-triggered NO release has potential therapeutic applications. nih.gov
The photochemistry of ruthenium complexes can also lead to structural changes. acs.org For example, photochromic ruthenium(II) diimine complexes can undergo complete structural transformations upon irradiation, a process that can be controlled by manipulating their excited states through metalation. acs.org
In the context of catalysis, light can be used to generate reactive intermediates. Ceria-based clusters containing ruthenium can catalyze the photooxidation of alcohols under UV light. osti.gov Mechanistic studies suggest that the introduction of certain transition metals into the ceria cluster can enhance reactivity and selectivity by increasing oxygen defects and altering the location of radical generation. osti.gov
The table below highlights some examples of photoreactive oxoruthenium complexes and their light-induced transformations.
| Ruthenium Complex Type | Light-Induced Transformation | Potential Application | Citation(s) |
| Ruthenium Nitrosyl Complexes | Release of nitric oxide (NO) | Therapeutic NO delivery | nih.govuniv-rennes.fr |
| Ruthenium(II) Diimine Complexes | Photochromic structural changes | Molecular switches | acs.org |
| Ceria-Ruthenium Clusters | Photooxidation of alcohols | Selective organic synthesis | osti.gov |
Ligand Exchange and Substitution Mechanisms in Oxoruthenium Dimers and Clusters
Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. catalysis.blog This process is crucial in the catalytic cycles of many metal complexes. The mechanism of ligand substitution can generally be described as a continuum between two extremes: a dissociative (D) mechanism and an associative (A) mechanism. libretexts.org
In a dissociative mechanism , the departing ligand leaves first, forming a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. libretexts.orglibretexts.org This pathway is often favored in sterically crowded octahedral complexes. libretexts.org Key characteristics of a dissociative mechanism include a rate that is independent of the incoming ligand's concentration and a positive entropy of activation. dalalinstitute.com
In an associative mechanism , the incoming ligand first binds to the metal center, forming a higher-coordination-number intermediate, from which the leaving group then departs. libretexts.org This is more common for square planar complexes. libretexts.org
An interchange (I) mechanism is a concerted process where the incoming ligand enters and the leaving group departs simultaneously, without a distinct intermediate. libretexts.org This can be further classified as interchange dissociative (Id) or interchange associative (Ia) depending on the degree of bond breaking and bond making in the transition state. libretexts.org
Kinetic studies on pyridine (B92270) exchange reactions at a bis(μ-acetato)(μ-oxo)diruthenium(III) center have provided insights into these mechanisms. researchgate.net The rate of exchange is influenced by the electronic nature of the ancillary ligands, while the mechanism itself is tuned by steric factors. researchgate.net For some complexes in this system, the activation parameters (positive ΔH‡ and ΔS‡) suggest a dissociative (D) or interchange-dissociative (Id) pathway. researchgate.net For other, less sterically hindered complexes, negative ΔS‡ values indicate a significant contribution from the incoming ligand, suggesting a more associative character. researchgate.net
The table below summarizes the general characteristics of ligand substitution mechanisms.
| Mechanism | Key Characteristics | Common for |
| Dissociative (D) | Rate independent of incoming ligand; Positive ΔS‡ | Octahedral complexes |
| Associative (A) | Rate dependent on incoming ligand; Negative ΔS‡ | Square planar complexes |
| Interchange (I) | Concerted process; No distinct intermediate | Varies |
Catalytic Applications of Oxoruthenium Complexes in Organic Synthesis
Alkene Dihydroxylation and Epoxidation Catalysis
Oxoruthenium complexes are effective catalysts for the oxidation of carbon-carbon double bonds to afford valuable epoxides and vicinal diols. These reactions often proceed through the formation of high-valent ruthenium-oxo intermediates.
Ruthenium-catalyzed epoxidation can be achieved using various terminal oxidants. For instance, oxoruthenium(IV) complexes such as RuIV(terpy)(6,6'-Cl2-bpy)O2 have been shown to be effective for the epoxidation of aromatic alkenes. acs.org Mechanistic studies involving the reaction of cis-alkenes with these complexes suggest a stepwise mechanism involving a benzylic radical intermediate, leading to nonstereospecific epoxide formation. acs.org The enantioselectivity of these reactions can be influenced by the use of chiral ligands. For example, the chiral oxoruthenium(IV) complex RuIV(PPz*)(bpy)O2 catalyzes the epoxidation of styrene (B11656) and its derivatives with moderate enantioselectivity. acs.org
In some systems, both epoxidation and dihydroxylation products are observed. The cis-dioxoruthenium(VI) complex cis-(mcp)RuVI(O)22 reacts stoichiometrically with alkenes like cyclooctene (B146475) to produce both cyclooctene oxide and the dicarbonyl product from oxidative cleavage. rsc.org Catalytic systems have also been developed for aerobic epoxidation. A versatile Ru-porphyrin catalyst system has been shown to perform the aerobic epoxidation of both aromatic and internal aliphatic alkenes with product yields up to 95%. nih.gov Water was found to play a crucial role in this system, activating the RuVI di-oxo complex via hydrogen bonding and stabilizing the RuIV mono-oxo intermediate. nih.gov
For cis-dihydroxylation, ruthenium catalysts provide an alternative to the well-known osmium tetroxide. The reaction can be catalyzed by ruthenium complexes in the presence of a co-oxidant. researchgate.net For example, cis-[(pdp)RuII(OH2)2]2+ in combination with ceric ammonium (B1175870) nitrate (B79036) (CAN) can catalyze the cis-dihydroxylation of alkenes. rsc.org The reaction is believed to proceed through a cyclic oxoruthenium(VI) diester intermediate. researchgate.net
Table 1: Oxoruthenium-Catalyzed Alkene Oxidation
| Catalyst Precursor/Complex | Alkene Substrate | Oxidant | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| cis-(mcp)RuVI(O)22 | Cyclooctene | - (Stoichiometric) | Cyclooctene oxide, 1,8-Octanedialdehyde | 30 (epoxide), 58 (dialdehyde) | rsc.org |
| RuIV(terpy)(tmeda)O2 | Styrene | - (Stoichiometric) | Styrene oxide | - | acs.org |
| Ru-Porphyrin | Various Aromatic/Aliphatic | O₂ / Air | Epoxides | Up to 95 | nih.gov |
Hydrocarbon Oxidation and C-H Bond Functionalization
The functionalization of unactivated C-H bonds is a significant challenge in organic synthesis. High-valent ruthenium-oxo complexes have emerged as powerful reagents for this transformation, enabling the direct conversion of C-H bonds to C-O bonds. researchgate.net
Catalytic systems based on cis-dioxoruthenium(VI) species have demonstrated notable activity in the oxidation of saturated C-H bonds. For example, the cis-[(pdp)RuII(OH2)2]2+ complex, when used with ceric ammonium nitrate (CAN) as the terminal oxidant, can catalyze the hydroxylation of unactivated C-H bonds. rsc.org This system shows a preference for tertiary C-H bonds and is highly stereoretentive. rsc.org Remarkably, it has even been used for the oxidation of light alkanes such as propane (B168953) and ethane, which are typically resistant to oxidation. rsc.org
The selectivity of C-H oxidation can be tuned. For substrates containing multiple types of C-H bonds, such as tertiary and benzylic, the reaction can be directed. In the oxidation of S12 (a complex substrate with both tertiary and benzylic C-H bonds) using a cis-[(pdp)RuII(OH2)2]2+ catalyst, only the ketone product from benzylic oxidation was formed. rsc.org
Another effective system for the hydroxylation of unactivated tertiary C-H bonds involves the use of catalytic RuCl3 and pyridine (B92270) with potassium bromate (B103136) (KBrO3) as the stoichiometric oxidant. acs.org This method is compatible with a range of functional groups, including esters, epoxides, and carbamates, providing the corresponding alcohols in good yields (generally >50%). acs.org The development of ruthenium catalysts for C-H hydroxylation in aqueous acid also allows for the selective functionalization of amine derivatives, where oxidation of tertiary and benzylic C-H bonds is favored over N-oxidation. acs.org
Table 2: Oxoruthenium-Catalyzed C-H Bond Functionalization
| Catalyst Precursor | Substrate | Oxidant | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| cis-[(pdp)RuII(OH2)2]2+ | Adamantane | CAN | Adamantan-1-ol | 76 | rsc.org |
| cis-[(pdp)RuII(OH2)2]2+ | Propane | CAN | Propan-2-ol, Acetone | - | rsc.org |
| RuCl3 / Pyridine | Substrates with tertiary C-H | KBrO3 | Tertiary Alcohols | >50 | acs.org |
Oxidation of Alcohols to Aldehydes and Ketones
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry. rsc.org Oxoruthenium-based catalysts offer efficient and selective methods for this reaction, often under mild, aerobic conditions, providing a greener alternative to traditional stoichiometric oxidants like chromates and permanganates. rsc.orgscirp.org
A notable example is the (μ-oxo)tetraruthenium cluster, which demonstrates high catalytic activity for the aerobic oxidation of a wide range of primary and secondary alcohols to aldehydes and ketones, respectively. scirp.org Using this catalyst, benzyl (B1604629) alcohol can be converted to benzaldehyde (B42025) in 95% yield under an oxygen atmosphere (1 atm) at 80°C. scirp.org The catalyst can be recovered after the reaction, suggesting it is the active species. scirp.org
Another widely used system combines a ruthenium source, such as RuCl2(PPh3)3, with the stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). rsc.orgnih.gov This combination is highly effective for the aerobic oxidation of various alcohols, yielding aldehydes and ketones with excellent selectivity (>99%). rsc.orgnih.gov Interestingly, mechanistic studies, including Hammett correlations and kinetic isotope effects, for the Ru/TEMPO catalyzed aerobic oxidation of benzyl alcohol suggest that the reaction does not proceed via a traditional high-valent oxoruthenium (O=Ru) species or an oxoammonium intermediate. nih.gov Instead, a hydridometal mechanism involving a "RuH2(PPh3)3" species is proposed, where TEMPO acts as a hydrogen transfer mediator. nih.gov
Other systems utilize different terminal oxidants. An operationally simple method uses the [CnRuIII(CF3CO2)3·H2O] complex (where Cn is N,N′,N″-trimethyl-1,4,7-triazacyclononane) with tert-butyl hydroperoxide to selectively oxidize alcohols in high yields. hku.hk Similar to the Ru/TEMPO system, kinetic data for this reaction are inconsistent with a mechanism based on an oxoruthenium species. hku.hk
Table 3: Oxoruthenium-Catalyzed Oxidation of Alcohols
| Catalyst System | Alcohol Substrate | Oxidant | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| (μ-oxo)tetraruthenium cluster | Benzyl alcohol | O₂ (1 atm) | Benzaldehyde | 95 | scirp.org |
| RuCl2(PPh3)3 / TEMPO | 1-Octanol | O₂ / Air | Octanal | >99 | rsc.org |
| RuCl3 / Dicyclohexylamine | 1-Phenylethanol | O₂ (1 atm) | Acetophenone | - | rsc.org |
Activation of Small Molecules and Photorelease Phenomena (e.g., Nitric Oxide, Carbon Monoxide)
The activation of small, biologically relevant molecules like nitric oxide (NO) and carbon monoxide (CO) is a significant area of research. Oxo-bridged multinuclear ruthenium complexes have shown promise as platforms for the controlled photorelease of these molecules.
Trinuclear oxo-centered ruthenium complexes of the general formula [Ru3O(RCOO)6(L)3]n have been investigated for their unique properties. researchgate.net A series of carbonyl-triruthenium complexes, [Ru3O(CH3COO)6(L)2(CO)], where L is a substituted pyridine ligand, have been synthesized and studied for their photoreactivity. researchgate.net Upon laser excitation, these complexes can undergo photosubstitution of the CO ligand. The quantum yields for CO photorelease are influenced by the electronic properties of the ancillary pyridine ligands and the polarity of the solvent. researchgate.net
Similarly, ruthenium complexes are being explored for the light-induced release of nitric oxide for potential biological applications. researchgate.net While many NO-releasing molecules are known, oxo-ruthenium clusters represent a class of compounds whose potential in this area is under investigation. The development of such photoactivated systems is part of a broader effort in photoredox catalysis, where ruthenium polypyridyl complexes like tris(2,2'-bipyridine)ruthenium(II) (Ru(bpy)32+) are used to trigger single-electron-transfer processes with visible light. nih.gov These excited-state complexes are potent redox agents capable of activating substrates, a principle that can be extended to the controlled release of small molecules. nih.gov
Development and Application of Heterogeneous Catalytic Systems Featuring Oxoruthenium Species
To improve catalyst recyclability and simplify product purification, significant effort has been directed toward developing heterogeneous catalysts. Anchoring oxoruthenium species onto solid supports provides robust and reusable systems for various oxidative transformations. rsc.org
One approach involves modifying a Nafion® membrane with a nano ruthenium oxide pyrochlore (B1171951) (Ru2Pb2O7). ncl.edu.tw This composite material acts as a highly selective and recyclable catalyst for the oxidation of alcohols to aldehydes and ketones, and amines to nitriles. The catalyst is believed to operate through a high-valent perruthenate/ruthenate redox couple (Pyc-RuO4-/Pyc-RuO42-) and can be recycled over 100 times without significant degradation. ncl.edu.tw
Ruthenium on carbon (Ru/C) is another effective heterogeneous catalyst. It has been used for the oxidative cyanation of tertiary amines using tert-butyl hydroperoxide (TBHP) as the oxidant. beilstein-journals.org The proposed mechanism involves the formation of a Ru-oxo species on the carbon support, which then reacts with the tertiary amine to form an iminium ion intermediate that is subsequently trapped by a cyanide source. beilstein-journals.org
Furthermore, supported ruthenium catalysts have been developed for other important reactions like the direct amination of alcohols. A Ru–MgO/TiO2 catalyst was found to be effective for the direct amination of a variety of alcohols with ammonia (B1221849) at relatively low temperatures (around 100 °C). rsc.org Spectroscopic studies suggest that the MgO support enhances the reactivity of ruthenium hydride species, which are key intermediates in the catalytic cycle. rsc.org The development of these heterogeneous systems is crucial for the industrial application of ruthenium-catalyzed reactions, offering economic and environmental benefits. mdpi.com
Table 4: Mentioned Chemical Compounds
| Compound Name | Formula / Abbreviation |
|---|---|
| Oxoruthenium(1+) | [RuO]+ |
| RuIV(terpy)(6,6'-Cl2-bpy)O2 | - |
| RuIV(PPz*)(bpy)O2 | - |
| cis-(mcp)RuVI(O)22 | - |
| Cyclooctene | C₈H₁₄ |
| Cyclooctene oxide | C₈H₁₄O |
| 1,8-Octanedialdehyde | C₈H₁₄O₂ |
| RuIV(terpy)(tmeda)O2 | - |
| Styrene | C₈H₈ |
| Styrene oxide | C₈H₈O |
| Ru-Porphyrin | - |
| cis-[(pdp)RuII(OH2)2]2+ | - |
| Ceric ammonium nitrate | CAN / (NH₄)₂Ce(NO₃)₆ |
| Osmium tetroxide | OsO₄ |
| Adamantane | C₁₀H₁₆ |
| Adamantan-1-ol | C₁₀H₁₆O |
| Propane | C₃H₈ |
| Propan-2-ol | C₃H₈O |
| Acetone | C₃H₆O |
| Ruthenium(III) chloride | RuCl₃ |
| Pyridine | C₅H₅N |
| Potassium bromate | KBrO₃ |
| cis-[(Me3tacn)RuIIICl3] | - |
| (μ-oxo)tetraruthenium cluster | - |
| Benzyl alcohol | C₇H₈O |
| Benzaldehyde | C₇H₆O |
| Ruthenium(II) chloride tris(triphenylphosphine) | RuCl2(PPh3)3 |
| 2,2,6,6-tetramethylpiperidine-1-oxyl | TEMPO |
| 1-Octanol | C₈H₁₈O |
| Octanal | C₈H₁₆O |
| 1-Phenylethanol | C₈H₁₀O |
| Acetophenone | C₈H₈O |
| Dicyclohexylamine | C₁₂H₂₃N |
| [Cn*RuIII(CF3CO2)3·H2O] | - |
| N,N′,N″-trimethyl-1,4,7-triazacyclononane | Cn* |
| tert-Butyl hydroperoxide | t-BuOOH / TBHP |
| Nitric Oxide | NO |
| Carbon Monoxide | CO |
| [Ru3O(RCOO)6(L)3]n | - |
| [Ru3O(CH3COO)6(L)2(CO)] | - |
| tris(2,2'-bipyridine)ruthenium(II) | Ru(bpy)32+ |
| Ruthenium oxide pyrochlore | Ru2Pb2O7 |
| Ruthenium on carbon | Ru/C |
| Ruthenium-Magnesium oxide/Titanium dioxide | Ru–MgO/TiO₂ |
Emerging Trends and Future Research Perspectives in Oxoruthenium Chemistry
Development of Novel Ligand Architectures for Tunable Reactivity
The reactivity of a metal center is profoundly influenced by its ligand environment. Consequently, a significant research effort is dedicated to the design and synthesis of novel ligand architectures that can precisely control the steric and electronic properties of oxoruthenium complexes, thereby tuning their catalytic activity and selectivity. cmu.edu
Polypyridyl and related nitrogen-containing ligands have been instrumental in the development of ruthenium-based water oxidation catalysts. researchgate.netnih.govnii.ac.jp The modular nature of these ligands allows for systematic modifications to fine-tune the electronic properties of the ruthenium center, which in turn affects the stability and reactivity of the crucial Ru-oxo intermediates. nih.govasiaresearchnews.com For instance, the introduction of electron-donating or -withdrawing groups on the polypyridyl framework can modulate the redox potentials of the Ru(V)/Ru(IV) and Ru(IV)/Ru(III) couples, impacting the overpotential required for catalysis. researchgate.netasiaresearchnews.com
Porphyrin macrocycles represent another versatile platform for supporting reactive oxoruthenium species. researchgate.netresearchgate.net The rigid, tetradentate coordination of the porphyrin ligand provides a stable framework that can withstand the harsh oxidative conditions often required for catalysis. researchgate.net Modifications at the porphyrin periphery, such as the introduction of bulky substituents, can create sterically hindered environments that influence substrate selectivity, for example, in epoxidation reactions. researchgate.net The electronic nature of the porphyrin can also be tuned to modulate the reactivity of the axial oxo group. researchgate.net
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in ruthenium catalysis. acs.orgeurekalert.org Their strong σ-donating properties can significantly influence the electronic structure of the metal center, stabilizing high oxidation states and promoting catalytic turnover. acs.org The steric bulk of NHC ligands is readily tunable by modifying the substituents on the nitrogen atoms, providing a means to control access to the catalytic site. acs.orgeurekalert.org Ruthenium-NHC complexes have shown promise in a variety of catalytic reactions, including transfer hydrogenation. rsc.org
Chiral tetradentate amine (N4) ligands are being explored for asymmetric oxidation reactions catalyzed by oxoruthenium complexes. nih.govrsc.org These ligands can create a chiral environment around the metal center, enabling enantioselective transformations such as C–H hydroxylation and alkene epoxidation. nih.gov The design of these ligands is crucial for achieving high levels of stereocontrol.
| Ligand Type | Key Features | Example Applications | Research Focus |
| Polypyridyls | Tunable electronics, robust | Water oxidation catalysis researchgate.netnih.govnii.ac.jp | Modulating redox potentials, enhancing catalyst stability asiaresearchnews.comhku.hk |
| Porphyrins | Rigid framework, steric control | Alkene epoxidation, amination researchgate.netunimi.it | Peripheral functionalization for selectivity, catalyst immobilization |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, tunable sterics | Transfer hydrogenation, metathesis eurekalert.orgrsc.org | Synthesis of novel NHC-Ru complexes with enhanced stability and activity frontiersin.org |
| Chiral Tetradentate Amines | Chiral environment | Asymmetric C-H oxidation, epoxidation nih.govrsc.org | Design for high enantioselectivity |
Integration of Oxoruthenium Complexes into Supramolecular Assemblies
A growing trend in catalysis is the integration of active molecular species into larger, well-defined supramolecular structures. This approach offers opportunities to control the catalyst's environment, enhance its stability, and introduce new functionalities.
Supramolecular cages and capsules provide nano-sized cavities that can encapsulate oxoruthenium complexes. rsc.orgrsc.orglsu.edu This encapsulation can protect the catalyst from deactivation pathways, such as dimerization, and can also induce substrate selectivity based on size and shape. The self-assembly of ruthenium polypyridyl complexes into discrete cages has been demonstrated, paving the way for their use as "nanoreactors." rsc.org The development of photoactive supramolecular cages incorporating ruthenium complexes is also an active area of research, with potential applications in photocatalysis and solar fuel production. rsc.org
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The functionalization of MOFs with ruthenium complexes is a promising strategy for creating robust heterogeneous catalysts. rsc.orguio.no Oxoruthenium species can be generated at the metal-oxo nodes within the MOF structure or by postsynthetic modification of the organic linkers with ruthenium complexes. acs.orgmdpi.com The well-defined pore structure of MOFs can control substrate access to the active sites, while the framework can enhance the stability of the catalytic species. acs.org
The self-assembly of oxoruthenium species on surfaces is another avenue being explored. For example, oxoruthenium-stabilized platinum nanoparticles have been prepared and shown to form self-assembled films on carbon substrates. researchgate.net The self-assembly of ruthenium porphyrin derivatives on gold surfaces has also been demonstrated, which is relevant for the development of electrochemical sensors and catalysts. worldscientific.com
| Supramolecular System | Integration Strategy | Potential Advantages |
| Supramolecular Cages | Encapsulation of Ru complexes rsc.orgrsc.org | Catalyst protection, substrate selectivity, nanoreactors lsu.edu |
| Metal-Organic Frameworks (MOFs) | Functionalization of linkers or nodes rsc.orgacs.org | Heterogenization, enhanced stability, shape selectivity uio.nomdpi.com |
| Surface Self-Assembly | Deposition on nanoparticles or surfaces researchgate.networldscientific.com | Creation of functional materials, electrocatalysis, sensing |
Advanced Computational Modeling for Predictive Catalyst Design
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new catalysts. In the context of oxoruthenium chemistry, advanced modeling techniques are being employed to predict catalyst performance and guide experimental efforts.
Density Functional Theory (DFT) is widely used to investigate the electronic structure and reactivity of oxoruthenium complexes. researchgate.nethku.hk DFT calculations can provide insights into the geometries of reaction intermediates, the energies of transition states, and the influence of ligand modifications on catalytic activity. rsc.orghku.hk For example, DFT studies have been crucial in elucidating the mechanism of water oxidation by ruthenium-based catalysts and in understanding the radical character of Ru(III)-oxyl species. acs.orgresearchgate.net
A paradigm shift in catalyst design is emerging with the application of machine learning (ML). eurekalert.orgpsu.edu ML algorithms can be trained on large datasets of computational or experimental data to identify complex structure-activity relationships that may not be apparent from traditional analysis. eurekalert.orgnih.gov This data-driven approach has the potential to accelerate the discovery of new catalysts by predicting the performance of candidate molecules before they are synthesized. psu.eduarxiv.org The combination of DFT and ML is a particularly powerful strategy, where DFT is used to generate high-quality data for training ML models. rsc.orgnih.gov These models can then be used to rapidly screen vast chemical spaces for promising new catalysts. frontiersin.org While still a nascent area for oxoruthenium chemistry specifically, the success of ML in designing other metal oxide and single-atom catalysts suggests significant future potential. cmu.eduasiaresearchnews.comnih.gov
| Computational Method | Application in Oxoruthenium Chemistry | Future Outlook |
| Density Functional Theory (DFT) | Mechanistic elucidation, electronic structure analysis researchgate.nethku.hk | Modeling more complex reaction environments, improving accuracy |
| Machine Learning (ML) | Predictive modeling of catalyst performance psu.edunih.govarxiv.org | High-throughput screening of ligand space, de novo catalyst design uib.norsc.org |
| Combined DFT and ML | Generating training data, accelerating discovery rsc.orgnih.govresearchgate.net | Creating robust predictive models for diverse catalytic reactions |
Exploration of New Catalytic Transformations and Energy-Related Applications
While the oxidation of water and hydrocarbons has been a major focus, the reactivity of oxoruthenium species is being explored for a growing range of catalytic transformations.
Beyond traditional oxygen atom transfer reactions like epoxidation, oxoruthenium complexes are being investigated for other atom and group transfer processes. For example, ruthenium porphyrin complexes have been shown to catalyze amination reactions using organic azides as the nitrogen source, proceeding through a proposed bis-imido ruthenium(VI) intermediate. unimi.it
The development of catalysts for the conversion of greenhouse gases into valuable chemicals is a critical area of research. Recently, a novel zeolite-supported nickel catalyst was developed for the dry reforming of methane (B114726) with carbon dioxide to produce syngas, highlighting the importance of catalyst design in mitigating deactivation at high temperatures. ornl.gov While this example does not directly involve oxoruthenium, it underscores the type of challenging, energy-relevant reactions where robust oxidation catalysts are needed. The unique reactivity of oxoruthenium species could potentially be harnessed for the selective oxidation of methane to methanol (B129727) or other valuable products. osti.gov
The generation of solar fuels through artificial photosynthesis is a major goal in renewable energy research, and oxoruthenium complexes have played a pivotal role in this field, particularly as water oxidation catalysts (WOCs). ethz.chacs.org The insights gained from studying molecular ruthenium WOCs are informing the design of more robust and efficient systems for converting solar energy into chemical energy. researchgate.netmdpi.com This includes their incorporation into dye-sensitized photoelectrochemical cells (DSPECs) for water splitting. acs.org The ultimate aim is to develop cost-effective and scalable technologies for producing fuels like hydrogen from water and sunlight. cmu.eduethz.ch
| Application Area | Catalytic Transformation | Significance |
| Novel Catalysis | Amination reactions, C-H functionalization rsc.orgunimi.it | Expanding the synthetic utility of oxoruthenium complexes |
| Greenhouse Gas Conversion | Methane oxidation (potential) ornl.govosti.gov | Converting waste products into valuable feedstocks |
| Solar Fuel Production | Water oxidation for H2 production researchgate.netethz.chacs.org | Storing solar energy in chemical bonds |
| Energy Conversion | Electrocatalysis, dye-sensitized solar cells mdpi.comillinois.edu | Developing sustainable energy technologies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
